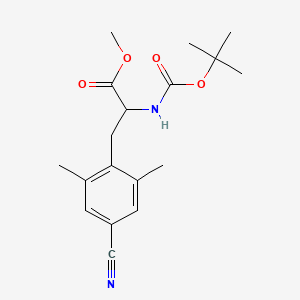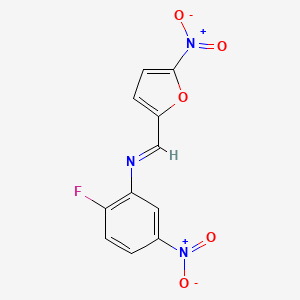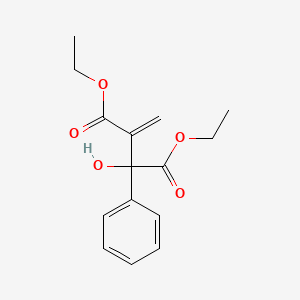
Chloramine taurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloramine taurine, also known as taurine chloramine, is a compound formed from the reaction of taurine, a naturally occurring amino acid, with hypochlorous acid. Taurine is abundant in mammalian tissues, particularly in the brain, heart, and leukocytes. This compound is known for its anti-inflammatory and cytoprotective properties, making it a significant compound in various biological processes .
準備方法
Chloramine taurine is synthesized through the halogenation of taurine in phagocytes. The reaction involves taurine reacting with hypochlorous acid (HOCl) generated by the halide-dependent myeloperoxidase system in activated neutrophils. This process occurs naturally during inflammation
化学反応の分析
Chloramine taurine undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Reduction: this compound can be reduced back to taurine under certain conditions.
Common reagents and conditions used in these reactions include hypochlorous acid for oxidation and various reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chloramine taurine has a wide range of scientific research applications, including:
Chemistry: It is used as a mild oxidant in various chemical reactions.
作用機序
Chloramine taurine exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits the production of proinflammatory cytokines and reactive oxygen species, thereby reducing inflammation.
Immune Modulation: The compound modulates immune responses by downregulating the activation of nuclear factor kappa B (NFκB), a potent signal transducer for inflammatory cytokines.
類似化合物との比較
Chloramine taurine is often compared with other similar compounds, such as:
Taurine bromamine: Formed from the reaction of taurine with hypobromous acid, it shares similar anti-inflammatory properties but differs in its halogen component.
N-chlorotaurine: Another derivative of taurine, known for its antiseptic properties and high stability.
This compound is unique due to its specific formation from hypochlorous acid and its potent anti-inflammatory and cytoprotective effects, making it a valuable compound in both research and potential therapeutic applications.
特性
分子式 |
C2H9ClN2O3S |
|---|---|
分子量 |
176.62 g/mol |
InChI |
InChI=1S/C2H7NO3S.ClH2N/c3-1-2-7(4,5)6;1-2/h1-3H2,(H,4,5,6);2H2 |
InChIキー |
YUELBIWMRGWXJF-UHFFFAOYSA-N |
正規SMILES |
C(CS(=O)(=O)O)N.NCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[1,3-Phenylenebis(1-methyl-ethylidene)]bisphenyl cyanate](/img/structure/B14802278.png)
![(1S)-1-[(4-Methylbenzenesulfonyl)oxy]but-3-EN-1-OL](/img/structure/B14802285.png)
![N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide](/img/structure/B14802297.png)

![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B14802314.png)

![4-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B14802323.png)



![3,4,5-trimethoxy-N'-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14802347.png)
![N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine](/img/structure/B14802349.png)
![methyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate](/img/structure/B14802350.png)

